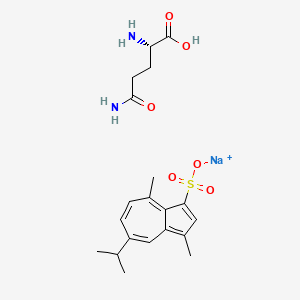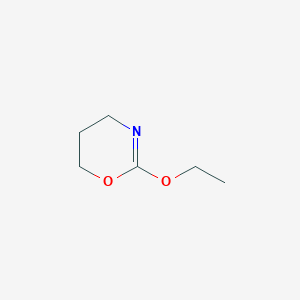![molecular formula C7H10N2O B14435911 1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one CAS No. 76599-91-2](/img/structure/B14435911.png)
1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and three methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .
科学研究应用
1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites on enzymes, thereby blocking their activity. The pathways involved may include inhibition of specific metabolic processes or signaling pathways .
相似化合物的比较
Similar Compounds
3,3,5-Trimethyl-2-thiabicyclo[2.2.0]hexan-6-one 2,2-dioxide: Similar in structure but contains sulfur instead of nitrogen.
2-Oxabicyclo[2.2.0]hex-5-en-3-one: Contains oxygen instead of nitrogen.
2,6-Diazabicyclo[2.2.0]hex-5-en-3-one: Lacks the methyl groups present in 1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one.
Uniqueness
This compound is unique due to its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
属性
CAS 编号 |
76599-91-2 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC 名称 |
1,2,5-trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C7H10N2O/c1-4-5-6(10)9(3)7(5,2)8-4/h5H,1-3H3 |
InChI 键 |
RMKTUCAJQULHIR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2(C1C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


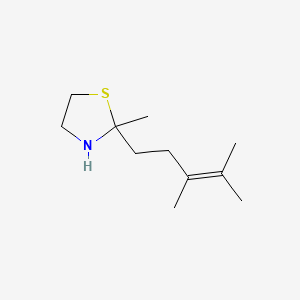
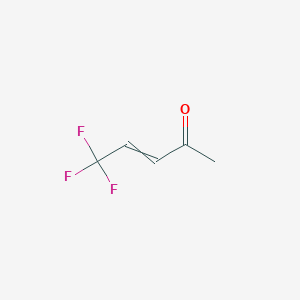

![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
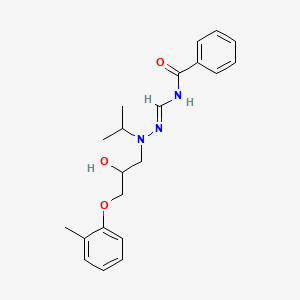

![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)

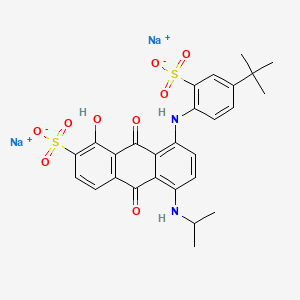

![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)

